molecular formula C15H19N3O5S B2491539 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1904401-12-2

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2491539
CAS No.: 1904401-12-2
M. Wt: 353.39
InChI Key: AOZLDZAGVKELQJ-UHFFFAOYSA-N
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Description

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound featuring a piperidine ring, an azetidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. The pyridine moiety is then attached via etherification reactions, often using pyridine-3-ol as a starting material .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is unique due to its combination of piperidine, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c19-14-4-1-5-15(20)18(14)7-8-24(21,22)17-10-13(11-17)23-12-3-2-6-16-9-12/h2-3,6,9,13H,1,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLDZAGVKELQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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